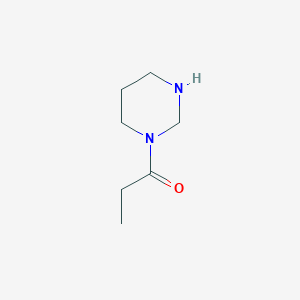![molecular formula C7H6N2O2 B11757006 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione](/img/structure/B11757006.png)
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride under reflux conditions can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing catalysts and controlled reaction environments to facilitate the process .
Análisis De Reacciones Químicas
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to altered cellular responses .
Comparación Con Compuestos Similares
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atoms, leading to distinct chemical properties and biological activities.
1H-Pyrrolo[3,2-b]pyridine:
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-4-5(9-6)1-2-8-7(4)11/h1-2H,3H2,(H,8,11)(H,9,10) |
Clave InChI |
CGSAAVBDIIXPSF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CNC2=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
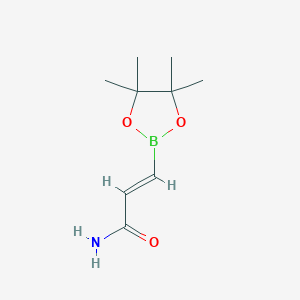
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
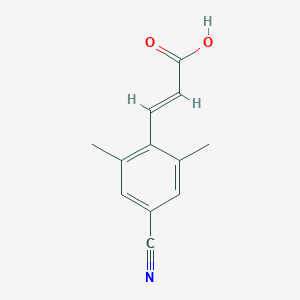

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
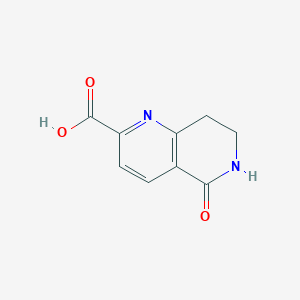
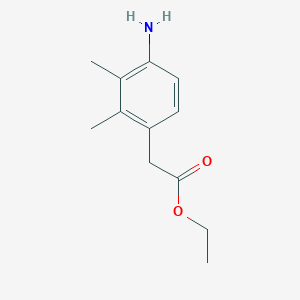
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
